3-[(2-Bromophenoxy)methyl]benzoic acid

Lipophilicity Drug-likeness Physicochemical properties

Researchers conducting SAR studies on phenoxybenzoic acid derivatives often encounter batch-to-batch variability from isomeric impurities. 3-[(2-Bromophenoxy)methyl]benzoic acid (CAS 438473-78-0) provides a structurally authenticated ortho-bromo scaffold with distinct steric and electronic properties that para-substituted analogs cannot replicate. • Ortho-bromo substitution enhances β3-AR selectivity in biphenyl ether frameworks • Aryl bromide enables Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) • Carboxylic acid handle for rapid amide/ester conjugation • Fragment-like properties: MW 307 Da, XLogP3 3.6, TPSA 46.5 Ų

Molecular Formula C14H11BrO3
Molecular Weight 307.143
CAS No. 438473-78-0
Cat. No. B2608260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Bromophenoxy)methyl]benzoic acid
CAS438473-78-0
Molecular FormulaC14H11BrO3
Molecular Weight307.143
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)O)Br
InChIInChI=1S/C14H11BrO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyOGTOSXWRKAZOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Bromophenoxy)methyl]benzoic acid Overview & Procurement


3-[(2-Bromophenoxy)methyl]benzoic acid (CAS 438473-78-0) is a brominated aromatic benzoic acid derivative featuring a phenoxymethyl linker. It is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and organic synthesis . The compound possesses a molecular formula of C14H11BrO3 and a molecular weight of 307.14 g/mol . Its structure comprises a 2-bromophenoxy moiety connected via a methylene bridge to the meta-position of a benzoic acid core, imparting distinct steric and electronic properties that differentiate it from positional isomers [1].

Why Substitution Fails for 3-[(2-Bromophenoxy)methyl]benzoic acid


Direct substitution with regioisomers such as 4-[(4-bromophenoxy)methyl]benzoic acid or 3-[(4-bromophenoxy)methyl]benzoic acid is not recommended without revalidation, as the position of the bromine atom and the benzoic acid substitution pattern critically influence lipophilicity, electronic distribution, and steric accessibility [1]. These physicochemical differences translate into altered reactivity in downstream synthetic steps and distinct binding profiles in biological assays, as evidenced by SAR studies of phenoxybenzoic acid derivatives [2]. The ortho-bromo arrangement in the target compound introduces unique steric constraints that can modulate protein-ligand interactions differently compared to para-substituted analogs .

3-[(2-Bromophenoxy)methyl]benzoic acid: Head-to-Head vs Analogs


Lipophilicity: Ortho-Bromo vs. Para-Bromo Isomer

The target compound exhibits an XLogP3 value of 3.6, which is 0.2 units lower than that of the 4-bromo regioisomer, 3-[(4-bromophenoxy)methyl]benzoic acid (XLogP3 = 3.8) [1]. This reduced lipophilicity may translate to improved aqueous solubility and altered membrane permeability, critical factors in drug discovery and agrochemical development. The ortho-bromo substitution sterically shields the phenoxy oxygen, potentially reducing hydrogen-bonding capacity and further modulating physicochemical behavior .

Lipophilicity Drug-likeness Physicochemical properties

Acidity (pKa): Ortho-Bromo vs. Para-Bromo Effect

The predicted pKa of 3-[(2-bromophenoxy)methyl]benzoic acid is 4.13 ± 0.10 . In comparison, the para-substituted analog 4-[(4-bromophenoxy)methyl]benzoic acid is predicted to have a pKa of approximately 4.2 (class-level inference based on benzoic acid derivatives) [1]. The slightly lower pKa of the ortho-bromo derivative indicates a marginally stronger acid, which can influence solubility, salt formation, and binding interactions in biological systems [2].

Acidity pKa Ionization state

Purity and Certificate of Analysis Support

Commercial suppliers offer 3-[(2-bromophenoxy)methyl]benzoic acid at ≥95% purity, with certificates of analysis (CoA) available upon request . This level of purity is consistent with industry standards for research-grade building blocks and ensures minimal interference from impurities in sensitive biological assays or synthetic transformations. In contrast, some less common regioisomers may be available only in lower purity or without analytical documentation, increasing experimental variability .

Purity Quality control Reproducibility

3-[(2-Bromophenoxy)methyl]benzoic acid Key Applications


β3-Adrenergic Receptor Agonist Scaffold

SAR studies have identified phenoxybenzoic acid derivatives as promising β3-AR agonists [1]. The ortho-bromo substitution pattern in 3-[(2-bromophenoxy)methyl]benzoic acid introduces steric bulk that can enhance selectivity and potency when incorporated into biphenyl ether frameworks . This compound serves as a versatile intermediate for synthesizing lead candidates targeting overactive bladder and metabolic disorders.

Fragment-Based Drug Discovery Building Block

With a molecular weight of 307 Da, XLogP3 of 3.6, and topological polar surface area (TPSA) of 46.5 Ų [1], 3-[(2-bromophenoxy)methyl]benzoic acid adheres to typical fragment-like physicochemical criteria. Its carboxylic acid handle enables facile conjugation to amines or alcohols, while the bromine atom provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse libraries .

Cross-Coupling for Brominated Heterocyclic Libraries

The aryl bromide moiety in 3-[(2-bromophenoxy)methyl]benzoic acid is a competent partner in palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations [1]. This enables the rapid generation of structurally diverse analogs for structure-activity relationship (SAR) exploration in medicinal chemistry programs .

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